N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as hydroxy, indene, pyrazole, and carboxamide . It’s likely that this compound has been synthesized for research purposes, possibly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indene ring (a fused cyclopentene and benzene ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine) .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally. Based on its structure, we might predict that it is likely to be soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15-9-11-5-1-2-6-12(11)16(15)19-17(22)13-10-18-20-8-4-3-7-14(13)20/h1-2,5-6,10,15-16,21H,3-4,7-9H2,(H,19,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQFALBGDRNSAO-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)NC3C(CC4=CC=CC=C34)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=N2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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